1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid
Overview
Description
1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid is a chemical compound with a molecular weight of 297.38 g/mol It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, and a sulfonyl group attached to a 4-methylphenyl group
Preparation Methods
The synthesis of 1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by reacting 4-methylbenzenesulfonic acid with thionyl chloride.
Amination: The sulfonyl chloride is then reacted with cyclohexylamine to form the sulfonamide intermediate.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions contribute to the compound’s biological activities and potential therapeutic effects .
Comparison with Similar Compounds
1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
4-methylbenzenesulfonamide: Lacks the cyclohexane and carboxylic acid groups, making it less versatile in terms of chemical reactivity.
Cyclohexanecarboxylic acid: Lacks the sulfonyl and 4-methylphenyl groups, limiting its potential biological activities.
N-(4-methylphenyl)sulfonylglycine: Contains a glycine moiety instead of the cyclohexane ring, resulting in different chemical and biological properties.
Properties
IUPAC Name |
1-[(4-methylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-5-7-12(8-6-11)20(18,19)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMGUKCNOZURB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801181201 | |
Record name | 1-[[(4-Methylphenyl)sulfonyl]amino]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801181201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314744-45-1 | |
Record name | 1-[[(4-Methylphenyl)sulfonyl]amino]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314744-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[(4-Methylphenyl)sulfonyl]amino]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801181201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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